(E)-3-(4-Hydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
(E)-3-(4-Hydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Neoisoliquiritin belongs to the class of organic compounds known as flavonoid o-glycosides. Flavonoid O-glycosides are compounds containing a carbohydrate moiety which is O-glycosidically linked to the 2-phenylchromen-4-one flavonoid backbone. Neoisoliquiritin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, neoisoliquiritin is primarily located in the cytoplasm. Outside of the human body, neoisoliquiritin can be found in chickpea, pulses, soy bean, and tea. This makes neoisoliquiritin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
59122-93-9
VCID:
VC0191949
InChI:
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+
SMILES:
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula:
C21H22O9
Molecular Weight:
418.4 g/mol
(E)-3-(4-Hydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
CAS No.: 59122-93-9
Natural Products
VCID: VC0191949
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol
CAS No. | 59122-93-9 |
---|---|
Product Name | (E)-3-(4-Hydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
Molecular Formula | C21H22O9 |
Molecular Weight | 418.4 g/mol |
IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
Standard InChI | InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+ |
Standard InChIKey | XQWFHGOIUZFQPJ-FPYGCLRLSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Melting Point | 230-232°C |
Physical Description | Solid |
Description | Neoisoliquiritin belongs to the class of organic compounds known as flavonoid o-glycosides. Flavonoid O-glycosides are compounds containing a carbohydrate moiety which is O-glycosidically linked to the 2-phenylchromen-4-one flavonoid backbone. Neoisoliquiritin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, neoisoliquiritin is primarily located in the cytoplasm. Outside of the human body, neoisoliquiritin can be found in chickpea, pulses, soy bean, and tea. This makes neoisoliquiritin a potential biomarker for the consumption of these food products. |
Synonyms | 4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside isoliquiritin neoisoliquiritin neoisoliquiritin, (E)-isome |
PubChem Compound | 14327425 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume